molecular formula C7H13NO3 B134872 Isovaleroylglycine CAS No. 16284-60-9

Isovaleroylglycine

Cat. No. B134872
CAS RN: 16284-60-9
M. Wt: 159.18 g/mol
InChI Key: ZRQXMKMBBMNNQC-UHFFFAOYSA-N
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Description

Isovaleroylglycine Description

Isovaleroylglycine is a compound that has been identified in the urine of patients with isovaleric acidemia, a metabolic disorder characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism. This condition leads to the accumulation of isovaleric acid and its derivatives, including isovaleroylglycine, in the body . Isovaleroylglycine is formed as a glycine conjugate of isovaleric acid, which is a compensatory mechanism for the elimination of toxic amounts of isovaleric acid from the body .

Synthesis Analysis

Isovaleroylglycine is not typically synthesized in healthy individuals in significant amounts. However, in patients with isovaleric acidemia, it is produced in large quantities as a result of the body's attempt to detoxify accumulated isovaleric acid. The synthesis of isovaleroylglycine involves the conjugation of isovaleric acid with glycine, a process that may alter the overall metabolism of glycine . Additionally, stable isotope dilution methods have been developed to measure small amounts of isovaleroylglycine in biological fluids, which are crucial for the prenatal diagnosis of isovaleric acidemia .

Molecular Structure Analysis

The molecular structure of isovaleroylglycine has been established through various analytical techniques, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy. These methods have confirmed the identity of isovaleroylglycine in human biological samples . The compound consists of an isovaleric acid moiety linked to the amino acid glycine.

Chemical Reactions Analysis

Isovaleroylglycine is involved in the metabolic pathways of patients with isovaleric acidemia. It is one of the byproducts of the impaired metabolism of leucine due to the defective enzyme isovaleryl-CoA dehydrogenase. The formation of isovaleroylglycine represents a detoxification pathway, as it allows for the excretion of isovaleric acid, which is otherwise toxic at high concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isovaleroylglycine are closely related to its role in the pathophysiology of isovaleric acidemia. It is excreted in urine, and its presence can be detected using various analytical techniques, such as gas chromatography-mass spectrometry and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry . The detection of isovaleroylglycine in urine is a key diagnostic marker for isovaleric acidemia, and its levels can be influenced by dietary interventions and supplementation with compounds such as glycine and L-carnitine .

Scientific Research Applications

Application 1: Diagnosis and Management of Isovaleric Acidemia

  • Summary of Application : Isovaleroylglycine is a key biomarker in the diagnosis and management of isovaleric acidemia, a rare metabolic disorder . This condition is characterized by a deficiency of isovaleryl-CoA dehydrogenase, an enzyme that plays a crucial role in the breakdown of leucine, an essential amino acid .
  • Methods of Application : The diagnosis involves a systematic literature review covering the years 1966 to 2018. Search terms included “isovaleric acidemia”, “isovaleric aciduria”, “isovaleric acid”, “isovaleryl-CoA dehydrogenase”, “IVD gene”, “isovaleryl glycine”, “isovaleryl-glycine”, “isovalerylglycine”, among others .
  • Results or Outcomes : The guideline development group (GDG) identified 22 structured key questions and each study was rated according to its level of evidence. Based on the evidence table, a recommendation relating to each key question was phrased and the grade of recommendation was defined .

Application 2: Simple Screening Method for Detecting Isovaleroylglycine in Urine

  • Summary of Application : Isovaleroylglycine is used as a biomarker in the urine of patients with Isovaleric Acidemia, a metabolic disease . This method provides a simple and rapid detection essential for diagnosing these conditions .
  • Methods of Application : The method involves extracting Isovaleroylglycine from urine and separating it by thin-layer chromatography from other constituents of urine . It is then detected by spraying the chromatogram with bromcresol purple .
  • Results or Outcomes : This method fulfills the criteria for rapid and simple detection of Isovaleric Acidemia . Isovaleroylglycine does not appear in normal urine, thus its presence more reliably indicates the condition than the presence of volatile isovaleric acid in the blood .

Future Directions

The in-silico and in vitro findings suggest that both GLYAT and GLYATL1 enzymes could form N-isovalerylglycine albeit at lower affinities than their preferred substrates . An increase in glycine concentration does not result in an increase in N-isovalerylglycine formation . These results suggest the importance of further investigating the reaction kinetics and binding behaviors between these substrates and enzymes in understanding the pathophysiology of IVA .

properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Isovaleroylglycine

CAS RN

16284-60-9
Record name Isovalerylglycine
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Record name N-Isovaleroylglycine
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Record name N-Isovaleroylglycine
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Record name 16284-60-9
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Record name N-ISOVALEROYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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